(Z)-ethyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-ethyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C23H21N3O5S and its molecular weight is 451.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Anti-inflammatory Applications : A study synthesized a series of novel compounds related to (Z)-ethyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate and evaluated them for anti-inflammatory activity using in vitro and in vivo models. These compounds showed promising anti-inflammatory activity (Nikalje, Hirani, & Nawle, 2015).
Antimicrobial Properties : Research on derivatives of this compound demonstrated antimicrobial activities. The synthesized compounds were tested and confirmed their antimicrobial properties (Basavarajaiah & Mruthyunjayaswamy, 2010).
Chemical Synthesis and Characterization
Efficient Synthesis Techniques : Efficient synthesis methods have been developed for compounds similar to this compound. This includes methods like microwave-assisted synthesis, which offer rapid and effective ways to produce these compounds (Nikalje, 2014).
Structural Analysis and X-ray Crystallography : Studies also focus on the detailed structural analysis of these compounds. Techniques like X-ray crystallography have been used to determine the precise structural configuration, which is crucial for understanding their biological activity (Mabkhot et al., 2019).
Properties
IUPAC Name |
ethyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-4-31-19(28)12-25-17-10-13(2)9-14(3)20(17)32-23(25)24-18(27)11-26-21(29)15-7-5-6-8-16(15)22(26)30/h5-10H,4,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBODBMCVYBJDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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